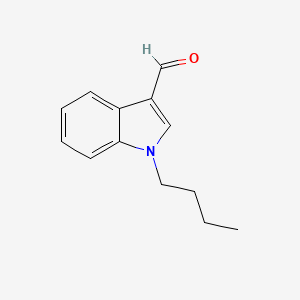

1-butyl-1H-indole-3-carbaldehyde

Overview

Description

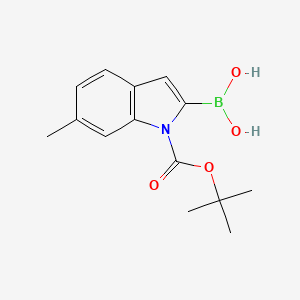

1-butyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a compound that has been extensively studied due to its importance as an intermediate in the synthesis of various biologically active compounds and indole alkaloids. The indole moiety is a prevalent structure in many natural products and pharmaceuticals, making the chemistry of indole derivatives a significant area of research.

Synthesis Analysis

The synthesis of indole derivatives, such as this compound, often involves multi-component reactions that allow for the efficient construction of complex molecules. A three-component, one-pot domino reaction has been developed that combines the allylindation of 1H-indole-3-carbaldehyde with the dehydrative alkylation of stabilized C-nucleophiles or N-nucleophiles, leading to variously functionalized indolylbutenes . This method represents a highly efficient approach to access a wide range of indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated through crystallography. For instance, the crystal structure of a related compound, 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, shows a dihedral angle of 70.18° between the indole and the 4-methoxyphenyl ring systems . Such structural analyses are crucial for understanding the conformation and potential reactivity of indole derivatives.

Chemical Reactions Analysis

Indole-3-carbaldehyde derivatives are versatile intermediates in organic synthesis. They readily undergo C–C and C–N coupling reactions and reductions, making them valuable precursors for the construction of heterocyclic derivatives . These reactions are pivotal for the synthesis of many biologically active compounds, highlighting the importance of indole-3-carbaldehyde chemistry in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like this compound are influenced by their molecular structure. The presence of the carbonyl group on the indole ring makes these compounds reactive towards nucleophiles, and their crystalline structure can be stabilized by van der Waals forces . These properties are essential for the design and development of new compounds with desired biological activities.

Scientific Research Applications

Applications in Catalysis and Chemical Synthesis

- Gold-catalyzed Cycloisomerizations : 1-butyl-1H-indole-3-carbaldehyde is used in the gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing operational simplicity and high yield across a variety of substrates (Kothandaraman et al., 2011).

- Green & Sustainable Synthesis Methods : The compound serves as a versatile synthon in organic chemistry and is used in green, nanocatalyzed synthetic routes for Knoevenagel condensation, offering advantages such as excellent yields, short reaction time, and environmental and economic benefits (Madan, 2020).

Medicinal and Biological Applications

- Anti-tumour, Antimicrobial and Anti-inflammatory Applications : Indole-3-carbaldehyde, a derivative of this compound, has been found to possess activities as 12- & 15- lipoxygenase inhibitors, anti-tumour, antimicrobial and anti-inflammatory agents (Madan, 2020).

- Tyrosinase Inhibition and Melanoma Treatment : Indole-3-carbaldehyde, derived from this compound, exhibits tyrosinase inhibitory activity and is being studied for its effectiveness in melanin production inhibition in B16 melanoma cells (Shimizu et al., 2003).

Applications in Material Science and Chemistry

- Synthesis of Novel Heterocyclic Compounds : It's used in the synthesis of triazolo(thiadiazepino)indoles, a type of heterocyclic compound, indicating its versatility in forming complex molecular structures (Vikrishchuk et al., 2019).

- Spectroscopic and Computational Investigations : Extensive spectroscopic (NMR, FT-Raman, FT-IR, UV-Visible) and computational (DFT, molecular docking) studies of 1H-Indole-3-Carbaldehyde provide insights into its molecular structure, vibrational modes, and potential applications in drug design (Fatima et al., 2022).

Safety and Hazards

- Mohammadi Ziarani, G., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(24), 1–19. Read more

- 1-Butyl-1h-indole-3-carbaldehyde. MilliporeSigma. Link

Mechanism of Action

Target of Action

1-Butyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and is known to bind with high affinity to these targets . This makes it a valuable precursor for the development of new therapeutically useful derivatives .

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with and affect various biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that the compound’s action results in a variety of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

1-butyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in multicomponent reactions, which are essential for the synthesis of biologically active molecules . The compound’s aldehyde group allows it to undergo various chemical transformations, making it a versatile precursor in organic synthesis. It interacts with enzymes such as oxidoreductases, which facilitate its conversion to other biologically active compounds . Additionally, this compound can form Schiff bases with amino acids and proteins, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can act as an agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . This interaction highlights its potential role in immune modulation and inflammation. Furthermore, this compound has been observed to exhibit anticancer, antimicrobial, and anti-inflammatory activities, making it a promising candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity . For example, it can inhibit the activity of certain oxidoreductases, leading to the accumulation of reactive oxygen species and subsequent cellular damage . Additionally, this compound can modulate the expression of genes involved in inflammation and immune response, further elucidating its role in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Studies have shown that this compound can degrade into other biologically active compounds, which may contribute to its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects such as anti-inflammatory and anticancer activities . At high doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other biologically active compounds . The compound can undergo oxidation to form indole-3-carboxylic acid, which is further metabolized through pathways involving cytochrome P450 enzymes . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular processes . Its presence in these subcellular compartments allows it to interact with various biomolecules, modulating their activity and function .

properties

IUPAC Name |

1-butylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-3-8-14-9-11(10-15)12-6-4-5-7-13(12)14/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMRUOQXWPPSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297106 | |

| Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119491-09-7 | |

| Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119491-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)